N-phenylacetohydrazide
Overview
Description
N-phenylacetohydrazide: is an organic compound with the molecular formula C8H10N2O It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a phenylacetyl group
Biochemical Analysis
Biochemical Properties
N-Phenylacetohydrazide plays a significant role in biochemical reactions, particularly in the determination of carbonyl compounds . It interacts with these compounds through its acetylhydrazide functional group, forming a hydrazone with the carbonyl compound .
Cellular Effects
It is known that it can interact with various types of cells and cellular processes due to its ability to react with carbonyl compounds .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with carbonyl compounds. It forms a hydrazone with the carbonyl compound, which can then be detected and quantified .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the hydrazone that it forms with carbonyl compounds
Metabolic Pathways
This compound is involved in the metabolic pathway of carbonyl compounds. It reacts with these compounds to form a hydrazone, which can then be detected and quantified .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-phenylacetohydrazide can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H5NHNH2+CH3COCl→C6H5NHNHCOCH3+HCl
Another method involves the reaction of phenylhydrazine with acetic anhydride:
C6H5NHNH2+(CH3CO)2O→C6H5NHNHCOCH3+CH3COOH
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenylacetohydrazone.
Reduction: It can be reduced to form N-phenylacetohydrazine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: N-phenylacetohydrazone.
Reduction: N-phenylacetohydrazine.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N-phenylacetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-phenylacetohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological target.
Comparison with Similar Compounds
N-phenylhydrazine: Similar structure but lacks the acetyl group.
N-acetylhydrazine: Similar structure but lacks the phenyl group.
Phenylhydrazone: Formed by the oxidation of N-phenylacetohydrazide.
Uniqueness: this compound is unique due to the presence of both the phenyl and acetyl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
Properties
IUPAC Name |
N-phenylacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMIQJVANYZMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311469 | |
Record name | N-phenylacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-41-8 | |
Record name | NSC243609 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-phenylacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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